L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester

Catalog No.
S1768208
CAS No.
104199-82-8
M.F
C15H19N3O7
M. Wt
353.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, ...

CAS Number

104199-82-8

Product Name

L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1

InChI Key

IAPXDJMULQXGDD-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Boc-D-Asn-ONp;104199-82-8;Boc-D-asparagine4-nitrophenylester;Nalpha-Boc-D-asparagine4-nitrophenylester;4-nitrophenyln2-(tert-butoxycarbonyl)-d-asparaginate;AmbotzBAA5400;AC1Q60ZU;AC1L2V03;L-Asparagine,N2-((1,1-dimethylethoxy)carbonyl)-,4-nitrophenylester;CTK8E6097;MolPort-008-267-463;ZINC2155203;AR-1G4089;AM005851;DB-040524;RT-014647;I14-34037;N2-((1,1-Dimethylethoxy)carbonyl)-L-asparagine,4-nitrophenylester;(4-nitrophenyl)(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;4-NITROPHENYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-CARBAMOYLPROPANOATE;292870-05-4;51536-80-2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

tert-Butyl Asparagine p-Nitrophenyl Ester is a synthetic compound. The "tert-Butyl" group refers to the bulky (CH3)3C- moiety attached to the nitrogen atom on the asparagine backbone. The "p-Nitrophenyl ester" refers to the 4-nitrophenyl group (C6H4NO2) linked to the second nitrogen (amide nitrogen) of asparagine through an ester bond.

This compound is significant in scientific research because it serves as a protected amino acid building block. The tert-Butyl group protects the amine functionality of asparagine, allowing for selective peptide bond formation at the desired amide nitrogen. The p-Nitrophenyl ester group is a good leaving group, facilitating facile coupling reactions with other amino acids or peptide fragments during peptide synthesis [].


Molecular Structure Analysis

The key features of the molecular structure include:

  • L-Asparagine backbone: The molecule possesses a chiral center at the alpha carbon, resulting in the L-stereoisomer. This configuration is crucial for its biological relevance and proper function in peptide synthesis.
  • tert-Butyl protecting group: This bulky group shields the amine functionality, preventing unwanted side reactions during peptide coupling.
  • Amide bond: The carbonyl group of asparagine is linked to the amine of the tert-Butyl group through a stable amide bond.
  • p-Nitrophenyl ester group: This group attached to the side chain amide nitrogen serves as a good leaving group for peptide bond formation. The nitro group also facilitates the monitoring of the reaction by UV absorbance due to its chromophore properties.

Chemical Reactions Analysis

Peptide Bond Formation:

tBNA + H2N-R → Asp(NH)-R + tBuOH + NO2-C6H4OH

where:

  • tBNA: tert-Butyl Asparagine p-Nitrophenyl Ester
  • H2N-R: Primary amine of another amino acid (R represents the side chain)
  • Asp(NH)-R: Newly formed peptide bond between asparagine and the second amino acid
  • tBuOH: tert-Butanol (byproduct)
  • NO2-C6H4OH: p-Nitrophenol (byproduct)

This reaction demonstrates the nucleophilic attack by the free amine of another amino acid on the carbonyl carbon of the p-nitrophenyl ester group. This leads to the formation of a new peptide bond and the release of tert-butanol and p-nitrophenol as byproducts.


Physical And Chemical Properties Analysis

There is limited data available on the specific physical and chemical properties of tert-Butyl Asparagine p-Nitrophenyl Ester. However, based on its structure, it is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].

Peptide Synthesis:

  • Boc-L-Asn-ONp is a valuable reagent for solid-phase peptide synthesis (SPPS), a technique for creating peptides and proteins in a lab.
  • The Boc (tert-butyloxycarbonyl) group protects the amino group of asparagine, preventing unwanted side reactions during peptide chain elongation.
  • The 4-nitrophenyl ester group acts as a leaving group, facilitating the coupling of Boc-L-Asn-ONp to the growing peptide chain.

Enzyme Studies:

  • Boc-L-Asn-ONp can be used as a substrate for enzymes that cleave asparagine-containing peptides.
  • By monitoring the release of the 4-nitrophenol moiety upon enzymatic cleavage, researchers can measure enzyme activity and study enzyme kinetics.

Antibody-Drug Conjugates (ADCs):

  • Boc-L-Asn-ONp is useful in the synthesis of ADCs, which are targeted cancer therapies combining antibodies with cytotoxic drugs.
  • The drug molecule can be conjugated to the antibody via a linker attached to the asparagine residue within the antibody structure. Boc-L-Asn-ONp serves as a precursor for incorporating such linker moieties.

Chemical Biology:

  • Boc-L-Asn-ONp can be employed as a tool in chemical biology research to investigate protein-protein interactions and study cellular processes involving asparagine.
  • By incorporating Boc-L-Asn-ONp into peptides or proteins, researchers can probe their interactions with other biomolecules and understand their cellular functions.

XLogP3

1.1

Dates

Modify: 2023-08-15

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